(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone
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Description
(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone is a useful research compound. Its molecular formula is C16H21N5O2S and its molecular weight is 347.44. The purity is usually 95%.
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Biological Activity
The compound (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and possible applications based on existing research.
Chemical Structure and Properties
The molecular formula of the compound is C18H23N5O3 with a molecular weight of approximately 357.414 g/mol. Its structure features several functional groups, including a pyridazine moiety, a pyrrolidine ring, and a thiazole component, which are known for their diverse biological activities.
Structural Representation
- InChI :
InChI=1S/C18H23N5O3/c1-4-25-17-14(6-5-10-19-17)18(24)23-11-9-13(12-23)26-16-8-7-15(20-21-16)22(2)3/h5-8,10,13H,4,9,11-12H2,1-3H3
Functional Groups
The presence of various functional groups suggests potential reactivity and interaction with biological targets. The pyridazine ring is particularly notable for its ability to engage in nucleophilic substitutions and other chemical transformations.
Biological Activity
Research indicates that compounds with similar structural features to this compound exhibit significant biological activities. Notably:
- Anticancer Properties : Compounds related to pyridazinones have been shown to interact with cellular pathways involved in cancer progression. Studies suggest that they may inhibit cancer cell proliferation by targeting specific enzymes or receptors .
- Antimicrobial Activity : Similar compounds have demonstrated broad-spectrum antibacterial properties and antifungal potential, suggesting that this compound may also exhibit such activities .
- Neuroprotective Effects : The incorporation of pyrrolidine rings in similar compounds has been linked to neuroprotective effects, indicating potential applications in neurodegenerative diseases .
The mechanism of action for this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. For instance:
- EphA2 Inhibition : Some studies have shown that related compounds exhibit inhibitory activity against EphA2, which is involved in various cellular signaling pathways .
- Histone Deacetylase (HDAC) Inhibition : Compounds similar to this one have also been linked to HDAC inhibition, which plays a crucial role in regulating gene expression and has implications in cancer therapy .
Synthesis Routes
The synthesis of this compound typically involves several steps:
- Formation of the Pyridazine Ring : This can be achieved through reactions involving hydrazine and suitable carbonyl compounds.
- Introduction of the Dimethylamino Group : This step often involves nucleophilic substitution reactions.
- Construction of the Pyrrolidine Ring : Cyclization reactions are employed to form the pyrrolidine structure.
- Linking to Thiazole Moiety : The final steps involve linking the thiazole component through appropriate reaction conditions .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
6-Dimethylaminopyridazine | Contains a dimethylamino group and pyridazine ring | Antioxidant properties |
Pyrrolidine derivatives | Incorporate pyrrolidine rings | Potential neuroprotective effects |
Methoxy-substituted pyridines | Feature methoxy groups on pyridine rings | Anticancer activity |
Properties
IUPAC Name |
[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2S/c1-10-15(24-11(2)17-10)16(22)21-8-7-12(9-21)23-14-6-5-13(18-19-14)20(3)4/h5-6,12H,7-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWHNLNLZAPILK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCC(C2)OC3=NN=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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